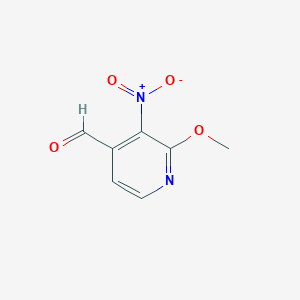
Fosfato ácido de bencilo
Descripción general
Descripción
Benzyl dihydrogen phosphate is an organic phosphate compound characterized by the presence of a benzyl group attached to a dihydrogen phosphate moiety. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. Its chemical structure consists of a benzyl group (C₆H₅CH₂) bonded to a dihydrogen phosphate group (H₂PO₄).
Aplicaciones Científicas De Investigación
Benzyl dihydrogen phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphate esters and other organophosphorus compounds.
Biology: It can be used in biochemical studies to investigate the role of phosphate esters in biological systems.
Medicine: Benzyl dihydrogen phosphate derivatives may have potential therapeutic applications, including as prodrugs that release active pharmaceutical ingredients upon hydrolysis.
Industry: It is used in the manufacture of specialty chemicals and as an intermediate in the production of other organophosphorus compounds.
Mecanismo De Acción
Mode of Action
It’s possible that it interacts with its targets in a manner similar to other phosphate derivatives .
Biochemical Pathways
Benzyl dihydrogen phosphate may be involved in various biochemical pathways due to its phosphate group. Phosphates play significant roles in nature and they pervade the living world .
Análisis Bioquímico
Biochemical Properties
Benzyl dihydrogen phosphate plays a significant role in biochemical reactions, particularly those involving phosphorylation processes. It interacts with enzymes such as kinases and phosphatases, which are crucial for the transfer of phosphate groups to and from molecules. These interactions are essential for regulating various cellular processes, including energy transfer, signal transduction, and metabolic pathways. Benzyl dihydrogen phosphate can act as a substrate or inhibitor for these enzymes, depending on the specific biochemical context .
Cellular Effects
Benzyl dihydrogen phosphate influences various cellular processes by modulating enzyme activity and altering phosphorylation states. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by interacting with kinases, benzyl dihydrogen phosphate can alter the phosphorylation status of proteins involved in signal transduction, leading to changes in cellular responses. Additionally, it can impact gene expression by influencing transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, benzyl dihydrogen phosphate exerts its effects through binding interactions with enzymes and other biomolecules. It can act as a competitive inhibitor for certain kinases, preventing the phosphorylation of target proteins. This inhibition can lead to changes in cellular signaling pathways and metabolic processes. Furthermore, benzyl dihydrogen phosphate can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of benzyl dihydrogen phosphate can change over time due to its stability and degradation. Studies have shown that benzyl dihydrogen phosphate is relatively stable under physiological conditions, but it can degrade over extended periods. This degradation can lead to a decrease in its effectiveness and changes in its impact on cellular functions. Long-term studies have observed that prolonged exposure to benzyl dihydrogen phosphate can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of benzyl dihydrogen phosphate vary with different dosages in animal models. At low doses, it can enhance certain biochemical reactions by acting as a substrate for kinases and phosphatases. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of cellular processes. Studies have shown that there is a threshold dose beyond which benzyl dihydrogen phosphate can cause adverse effects, such as cellular toxicity and metabolic imbalances .
Metabolic Pathways
Benzyl dihydrogen phosphate is involved in several metabolic pathways, particularly those related to phosphate metabolism. It interacts with enzymes such as phosphatases and kinases, which are responsible for the transfer of phosphate groups. These interactions can affect metabolic flux and the levels of various metabolites. Benzyl dihydrogen phosphate can also influence the synthesis and degradation of other phosphate-containing compounds, thereby impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, benzyl dihydrogen phosphate is transported and distributed through specific transporters and binding proteins. These transporters facilitate its uptake into cells and its distribution to various cellular compartments. Benzyl dihydrogen phosphate can accumulate in certain tissues, depending on the expression levels of these transporters and binding proteins. This accumulation can influence its localization and effectiveness in biochemical reactions .
Subcellular Localization
Benzyl dihydrogen phosphate is localized to specific subcellular compartments, where it exerts its biochemical effects. It can be targeted to organelles such as the mitochondria and the endoplasmic reticulum through specific targeting signals and post-translational modifications. These localizations are crucial for its role in regulating cellular processes and metabolic pathways. The subcellular localization of benzyl dihydrogen phosphate can also affect its stability and interactions with other biomolecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzyl dihydrogen phosphate can be synthesized through the reaction of benzyl alcohol with phosphoric acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the phosphate ester. The general reaction is as follows: [ \text{C₆H₅CH₂OH} + \text{H₃PO₄} \rightarrow \text{C₆H₅CH₂OPO₃H₂} + \text{H₂O} ]
Industrial Production Methods: In an industrial setting, the production of benzyl dihydrogen phosphate may involve continuous processes where benzyl alcohol and phosphoric acid are fed into a reactor under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or crystallization.
Types of Reactions:
Oxidation: Benzyl dihydrogen phosphate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the phosphate ester can be replaced by other nucleophiles.
Hydrolysis: In the presence of water or aqueous solutions, benzyl dihydrogen phosphate can hydrolyze to yield benzyl alcohol and phosphoric acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.
Major Products:
Oxidation: Benzaldehyde, benzoic acid.
Substitution: Various substituted benzyl derivatives.
Hydrolysis: Benzyl alcohol, phosphoric acid.
Comparación Con Compuestos Similares
Phenyl dihydrogen phosphate: Similar structure but with a phenyl group instead of a benzyl group.
Methyl dihydrogen phosphate: Contains a methyl group instead of a benzyl group.
Ethyl dihydrogen phosphate: Contains an ethyl group instead of a benzyl group.
Comparison:
Benzyl dihydrogen phosphate vs. Phenyl dihydrogen phosphate: Benzyl dihydrogen phosphate has a benzyl group, which is more reactive in nucleophilic substitution reactions compared to the phenyl group in phenyl dihydrogen phosphate.
Benzyl dihydrogen phosphate vs. Methyl dihydrogen phosphate: The larger benzyl group in benzyl dihydrogen phosphate provides greater steric hindrance, affecting its reactivity compared to the smaller methyl group in methyl dihydrogen phosphate.
Benzyl dihydrogen phosphate vs. Ethyl dihydrogen phosphate: The benzyl group in benzyl dihydrogen phosphate offers different electronic properties compared to the ethyl group, influencing the compound’s chemical behavior.
Benzyl dihydrogen phosphate stands out due to its unique combination of a benzyl group and a dihydrogen phosphate moiety, making it a versatile compound with diverse applications in various fields.
Propiedades
IUPAC Name |
benzyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O4P/c8-12(9,10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFJQDNGSQJFNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873131 | |
| Record name | Benzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623-07-0 | |
| Record name | Benzyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The study identifies O-(2-hydroxy)benzyl dihydrogen phosphate as a key metabolite of Salithion® in rats. Can you elaborate on the significance of identifying this specific metabolite in the context of understanding Salithion® metabolism?
A1: Identifying O-(2-hydroxy)benzyl dihydrogen phosphate as a metabolite provides valuable insights into the metabolic pathways of Salithion® within living organisms. [] This discovery suggests that Salithion® likely undergoes enzymatic cleavage of its benzodioxaphosphorin ring structure and subsequent oxidation, leading to the formation of this phosphate-containing compound. Further investigation into the enzymes involved in these metabolic transformations could shed light on the detoxification mechanisms of Salithion® and its potential impact on exposed organisms. Understanding the metabolic fate of pesticides like Salithion® is crucial for assessing their environmental persistence, potential for bioaccumulation, and ultimately, their safety profile.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















